

CAS number and molecular weight of Indomethacin-d4.

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Compound of Interest

Compound Name: Indomethacin-d4

Cat. No.: B1140470

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Indomethacin-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Indomethacin-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This document details its physicochemical properties, its primary application as an internal standard in analytical methodologies, and the core signaling pathways of its non-deuterated counterpart, which are essential for understanding its biological context.

Core Compound Data

Indomethacin-d4 is a stable, isotopically labeled version of Indomethacin, designed for use in research and analytical applications where precise quantification is critical. The deuterium labeling provides a distinct mass signature for mass spectrometry-based methods without altering the compound's chemical behavior.

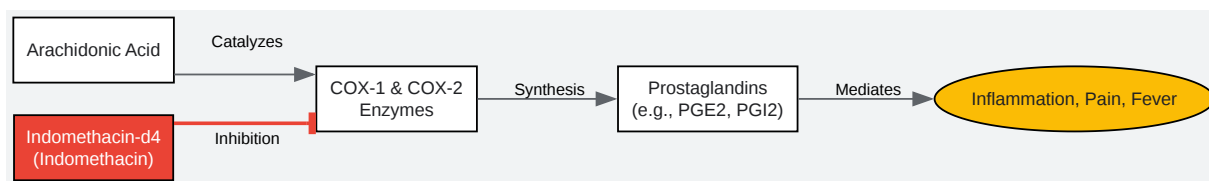
Physicochemical and Analytical Data

The key quantitative data for **Indomethacin-d4** and its parent compound are summarized below.

Property	Indomethacin-d4	Indomethacin (Unlabeled)
CAS Number	87377-08-0[1][2]	53-86-1[1]
Molecular Formula	C ₁₉ H ₁₂ D ₄ ClNO ₄ [2]	C ₁₉ H ₁₆ ClNO ₄ [3][4]
Molecular Weight	361.81 g/mol [2]	357.79 g/mol [3][5]
Synonyms	1-(4-Chlorobenzoyl-d4)-5-methoxy-2-methyl-1H-indole-3-acetic Acid[1]	1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid[6]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₄) [7]	N/A
Solubility	DMF: ~20 mg/mL, DMSO: ~18 mg/mL, Ethanol: ~7 mg/mL[7]	DMSO: ≥ 80 mg/mL[3]
COX-1 IC ₅₀	N/A	1.67 μM (human)[7], 18 nM[3]
COX-2 IC ₅₀	N/A	24.6 μM (human)[7], 26 nM[3]

Mechanism of Action: Cyclooxygenase Inhibition

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][8] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules involved in inflammation, pain, and fever.[6][8][9] By blocking the COX pathway, Indomethacin reduces the production of these pro-inflammatory mediators.[8]



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Indomethacin's primary mechanism via COX enzyme inhibition.

Experimental Protocols: Use as an Internal Standard

Due to its isotopic labeling, **Indomethacin-d4** is an ideal internal standard for the quantification of Indomethacin in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[7][10] An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples to correct for analyte loss during sample preparation and for variations in instrument response.[11]

Protocol: Quantification of Indomethacin in Plasma and Urine by LC-MS

This protocol is adapted from a validated method for determining Indomethacin concentrations in maternal plasma and urine.[10]

1. Preparation of Solutions:

- Stock Solutions: Prepare stock solutions of Indomethacin and **Indomethacin-d4** (internal standard) in 30% (v/v) methanol.[10]
- Working Standard Solutions: Prepare a series of Indomethacin working solutions by diluting the stock solution to create a calibration curve (e.g., ranges from ~10 ng/mL to ~4000 ng/mL).[10]
- Internal Standard (IS) Working Solution: Prepare a final concentration of 2.00 µg/mL of **Indomethacin-d4**. [10]

2. Sample Preparation (Liquid-Liquid Extraction):

- Pipette a known volume of the biological sample (e.g., plasma or urine) into a clean tube.
- Add a precise volume of the IS working solution (**Indomethacin-d4**) to the sample.
- Acidify the sample with 1.0 M HCl.[10]
- Add an extraction solvent (e.g., chloroform) and vortex thoroughly to mix.[10]
- Centrifuge to separate the organic and aqueous layers.

- Transfer the organic layer containing the analyte and IS to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS analysis.

3. Chromatographic Conditions:

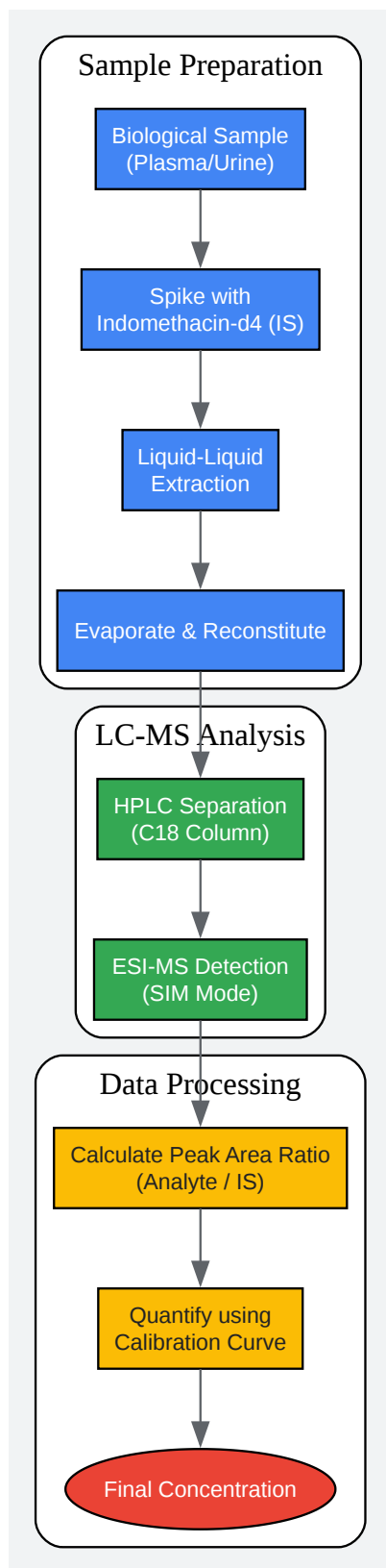
- Column: Waters Symmetry C₁₈ column or equivalent.[10]
- Mobile Phase: Isocratic elution with 0.05% (v/v) formic acid in water and acetonitrile (e.g., 47:53, v/v).[10]
- Flow Rate: As per instrument requirements.
- Injection Volume: Typically 5-20 µL.

4. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.[10]
- Detection: Selected Ion Monitoring (SIM).[10]
- Monitored Ions:
 - Indomethacin: m/z 139 (corresponding to the chlorobenzoyl fragment).[10]
 - **Indomethacin-d4** (IS): m/z 143 (corresponding to the deuterated chlorobenzoyl fragment).[10]

5. Quantification:

- Construct a calibration curve by plotting the ratio of the peak area of Indomethacin to the peak area of **Indomethacin-d4** against the concentration of the Indomethacin standards.
- Determine the concentration of Indomethacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

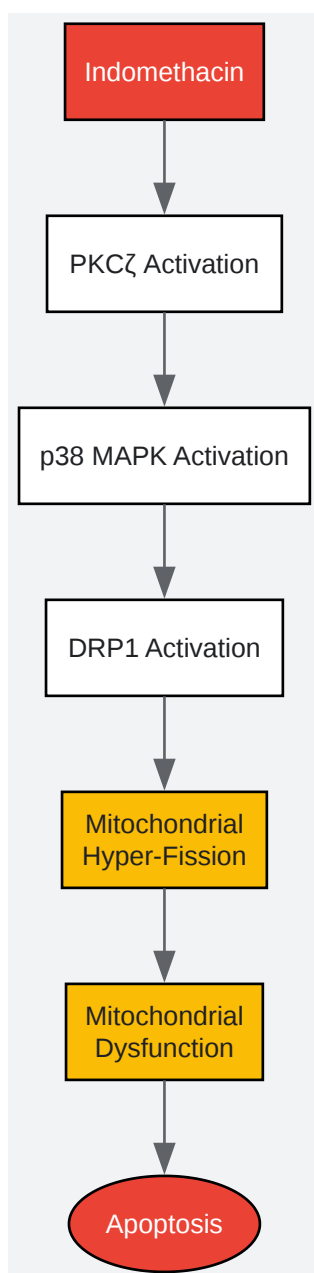


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Workflow for quantifying Indomethacin using **Indomethacin-d4**.

COX-Independent Signaling Pathway

Beyond its primary COX-inhibitory role, research has indicated that Indomethacin can induce apoptosis in certain cell types through COX-independent mechanisms. One such pathway involves the disruption of mitochondrial dynamics. Studies have shown Indomethacin can activate a signaling cascade involving Protein Kinase C ζ (PKC ζ), p38 MAPK, and Dynamin-related protein 1 (DRP1).[12] This activation promotes mitochondrial fission, leading to mitochondrial dysfunction and ultimately apoptosis.[12]



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A COX-independent pathway of Indomethacin-induced apoptosis.

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